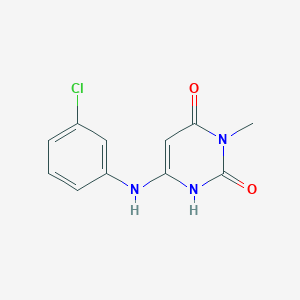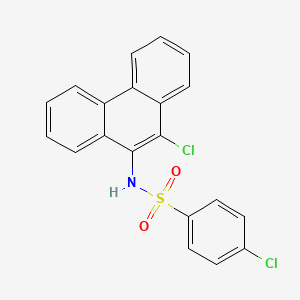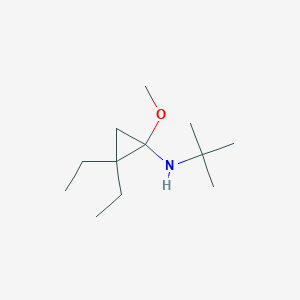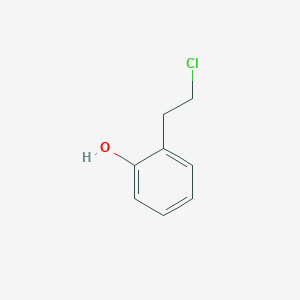
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is a chlorinated cyclopropene compound with the molecular formula C6H6Cl4. This compound is characterized by its three-membered cyclopropene ring and multiple chlorine substituents, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of trichloropropene with a chlorinated alkene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropene ring. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable for commercial applications.
化学反応の分析
Types of Reactions
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or chlorohydrins.
Reduction: Formation of partially dechlorinated cyclopropenes.
科学的研究の応用
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropene derivatives and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene involves its interaction with molecular targets through its reactive cyclopropene ring and chlorine substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, resulting in changes to cellular functions.
類似化合物との比較
Similar Compounds
- 1,1,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-bromopropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-fluoropropyl)cycloprop-1-ene
Uniqueness
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of the cyclopropene ring. This structure imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
特性
| 113426-59-8 | |
分子式 |
C6H6Cl4 |
分子量 |
219.9 g/mol |
IUPAC名 |
1,3,3-trichloro-2-(2-chloropropyl)cyclopropene |
InChI |
InChI=1S/C6H6Cl4/c1-3(7)2-4-5(8)6(4,9)10/h3H,2H2,1H3 |
InChIキー |
ABNGBMNORDDTAP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C1(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)


![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)

